(3,3-Difluoro-1-methylcyclopentyl)methanol
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Overview
Description
(3,3-Difluoro-1-methylcyclopentyl)methanol: is a fluorinated organic compound characterized by a cyclopentyl ring with two fluorine atoms and a methanol group attached to the first carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,3-Difluoro-1-methylcyclopentyl)methanol typically involves the fluorination of cyclopentylmethanol followed by methylation. One common method is the reaction of cyclopentylmethanol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce fluorine atoms. Subsequent methylation can be achieved using methyl iodide in the presence of a base.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced fluorination techniques and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
(3,3-Difluoro-1-methylcyclopentyl)methanol: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound derivatives, such as ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Substitution reactions involving the fluorine atoms can lead to the formation of different fluorinated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like Grignard reagents and organolithium compounds are typically employed in substitution reactions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various fluorinated derivatives.
Scientific Research Applications
(3,3-Difluoro-1-methylcyclopentyl)methanol: has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to investigate the effects of fluorination on biological systems.
Medicine: The compound is explored for its potential therapeutic properties, including its use in drug discovery and development.
Industry: It is utilized in the production of specialty chemicals and materials with enhanced properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism by which (3,3-Difluoro-1-methylcyclopentyl)methanol exerts its effects involves its interaction with molecular targets and pathways. The fluorine atoms in the compound can influence the binding affinity and selectivity of the molecule towards specific biological targets, leading to potential therapeutic effects.
Comparison with Similar Compounds
(3,3-Difluoro-1-methylcyclopentyl)methanol: can be compared with other similar compounds, such as:
3,3-Difluorocyclopentanol: Similar structure but lacks the methyl group.
1-Methylcyclopentanol: Similar structure but lacks fluorine atoms.
3,3-Difluoromethylcyclopentanol: Similar structure but with a different arrangement of fluorine atoms.
Uniqueness: The presence of both fluorine atoms and a methyl group in this compound gives it unique chemical and physical properties compared to its analogs, making it valuable in various applications.
Properties
IUPAC Name |
(3,3-difluoro-1-methylcyclopentyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F2O/c1-6(5-10)2-3-7(8,9)4-6/h10H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFVWEXBHWKIXEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C1)(F)F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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